Pentafluoroethyl Togni reagent

Overview

Description

Pentafluoroethyl Togni reagent, commonly referred to as PFT, is a reagent used in a variety of scientific research applications. It is a strong oxidant and is used in organic synthesis, analytical chemistry, and biochemistry. The reagent is synthesized by the reaction of pentafluorobenzene and ethylene glycol in the presence of a Lewis acid. The reaction produces a trifluoromethyl group, which is a key component of the reagent.

Scientific Research Applications

Catalytic Intramolecular Reactions

Pentafluoroethyl Togni reagent is utilized in various catalytic intramolecular reactions. A study by Yuan and Szabó (2015) explored the use of a fluoroiodine analogue of the Togni reagent in fluorocyclization reactions. This reagent is effective for aminofluorination, oxyfluorination, and carbofluorination, proving useful in synthesizing hetero- and isocyclic compounds with tertiary fluorine substituents (Yuan & Szabó, 2015).

Synthesis of Fluorinated Compounds

Fu et al. (2016) developed a method for synthesizing α-trifluoromethyl-β-keto phosphonates using electrophilic trifluoromethylation with the Togni reagent. This protocol extended to pentafluoroethylation, indicating the reagent's versatility in creating fluorinated organic compounds (Fu et al., 2016).

Computational Design of New Reagents

Jiang et al. (2019) used computational studies to design new trifluoromethylating reagents inspired by the Togni reagent. They emphasized the significance of trans influence and steric effects in the design process, showcasing the reagent's potential in developing new synthetic methodologies (Jiang et al., 2019).

RNA Structure and Function Probing

Fauster et al. (2012) demonstrated the application of the Togni reagent in synthesizing fluorine-labeled RNA molecules. These molecules are highly beneficial for NMR spectroscopic analysis of RNA structures, interactions, and functionality, highlighting the reagent's role in biochemical research (Fauster et al., 2012).

Trifluoromethylation in Organic Synthesis

Liu and Shen (2011) described a copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids using Togni's reagent. This process achieved good yields for various substrates, demonstrating the reagent's utility in organic synthesis, especially under mild reaction conditions (Liu & Shen, 2011).

Understanding the Reagent's High-Energy Form

Sun et al. (2016) investigated why Togni's reagent I exists in a high-energy hypervalent iodine form. This form is crucial for its effectiveness in organic synthesis. Understanding the energy differences and the role of the benziodoxole-based scaffold is vital for exploring its applications in chemical reactions (Sun et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the Pentafluoroethyl Togni reagent, also known as Alcohol C2F5-Togni reagent, are organic compounds . This reagent is used for the electrophilic pentafluoroethylation of these compounds .

Mode of Action

The Alcohol C2F5-Togni reagent is an electrophilic pentafluoroethylation reagent . It operates via trifluoromethyl radicals as the key reactive intermediates . The reagent is a perfluoroethyl extension of the established Togni-CF3-reagent , exhibiting the same reactivity.

Biochemical Pathways

The Alcohol C2F5-Togni reagent engages in a radical cyclization reaction with olefins and acetylenes, giving access to rare tetrafluorinated heterocycles . The incorporation of a —CF2CF2— moiety into a cyclic structure imparts the molecule a unique combination of properties called “polar hydrophobicity” – a permanent dipole combined with the solvophobic behaviour of the tetrafluoroethylene unit .

Pharmacokinetics

The installation of highly fluorinated groups into drug and pesticide candidates is a powerful strategy to modulate their properties . An incorporated fluorinated sidechain can tune the acidobasic behavior and lipophilicity, impart a dipole moment, lock confirmation, and mitigate undesirable metabolic degradation of the parent compound .

Result of Action

The result of the action of the Alcohol C2F5-Togni reagent is the formation of trifluoromethylated compounds . These compounds are important for drug and pesticide discovery programs . The reagent allows for the late-stage fluoroalkylation of a variety of functional groups through different reactivities .

Action Environment

The Alcohol C2F5-Togni reagent is a solid and its reactions are typically carried out in polar organic solvents . The reagent is moderately stable up to -40 °C . Environmental factors such as temperature and the presence of other reactive species can influence the reagent’s action, efficacy, and stability .

Safety and Hazards

Future Directions

The fluoroalkylation toolbox now includes Togni reagents, hypervalent iodine perfluoroalkylation reagents, fluoroalkyl bromides, silanes, carboxylates, and sulfonyl fluorides for late-stage fluoroalkylation . This expansion of Togni reagents is expected to open up new possibilities in the field of organic synthesis .

Biochemical Analysis

Biochemical Properties

The Pentafluoroethyl Togni reagent is an electrophilic CF3-transfer reagent . It operates via trifluoromethyl radicals as the key reactive intermediates . The reagent interacts with various functional groups through different reactivities, enabling late-stage fluoroalkylation .

Cellular Effects

Its role in trifluoromethylation is significant, as the incorporation of a fluorinated sidechain can tune the acidobasic behavior and lipophilicity, impart a dipole moment, lock confirmation, and mitigate undesirable metabolic degradation of the parent compound .

Molecular Mechanism

The this compound exerts its effects at the molecular level through its electrophilic nature. It acts as a CF3-transfer reagent, often operating via trifluoromethyl radicals as the key reactive intermediates . The reagent’s reactivity is influenced by trans influence and steric effects .

Temporal Effects in Laboratory Settings

The this compound is known for its high reactivity

Metabolic Pathways

The this compound is involved in the process of trifluoromethylation

Properties

IUPAC Name |

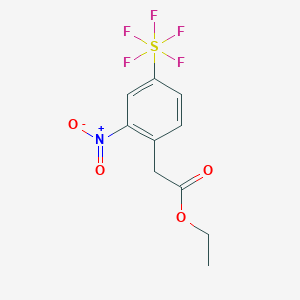

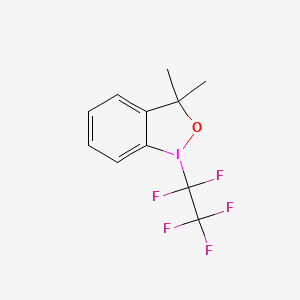

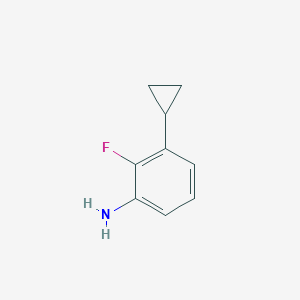

3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1λ3,2-benziodoxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F5IO/c1-9(2)7-5-3-4-6-8(7)17(18-9)11(15,16)10(12,13)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYUDGXZWNAFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(F)(F)F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149581 | |

| Record name | 1,3-Dihydro-3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1,2-benziodoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1640118-52-0 | |

| Record name | 1,3-Dihydro-3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1,2-benziodoxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1640118-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1,2-benziodoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031070.png)

![Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031076.png)